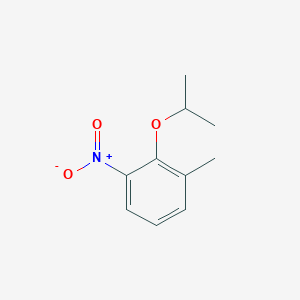
2-Isopropoxy-1-methyl-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropoxy-1-methyl-3-nitrobenzene is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring. The compound’s structure includes an isopropoxy group (-OCH(CH3)2) and a methyl group (-CH3) attached to a benzene ring, along with a nitro group in the meta position relative to the methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-1-methyl-3-nitrobenzene typically involves the nitration of 2-isopropoxy-1-methylbenzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted at low temperatures to control the rate of nitration and to avoid over-nitration .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-1-methyl-3-nitrobenzene can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic reagents such as halogens or sulfonic acids.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Isopropoxy-1-methyl-3-aminobenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 2-Isopropoxy-1-carboxy-3-nitrobenzene.
Scientific Research Applications
2-Isopropoxy-1-methyl-3-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isopropoxy-1-methyl-3-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound can also participate in electrophilic aromatic substitution reactions, affecting the function of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropoxy-1-methyl-4-nitrobenzene
- 2-Isopropoxy-1-methyl-2-nitrobenzene
- 2-Isopropoxy-1-methyl-5-nitrobenzene
Uniqueness
2-Isopropoxy-1-methyl-3-nitrobenzene is unique due to the specific positioning of the nitro group in the meta position relative to the methyl group. This positioning affects its reactivity and the types of reactions it can undergo compared to its isomers.
Properties
CAS No. |
1208077-37-5 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
1-methyl-3-nitro-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H13NO3/c1-7(2)14-10-8(3)5-4-6-9(10)11(12)13/h4-7H,1-3H3 |
InChI Key |
XIOGUIDOKBSFHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


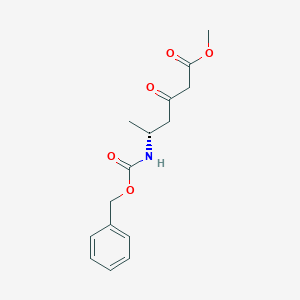
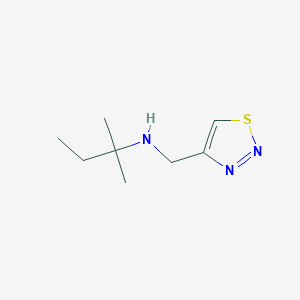
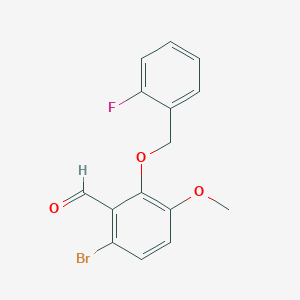
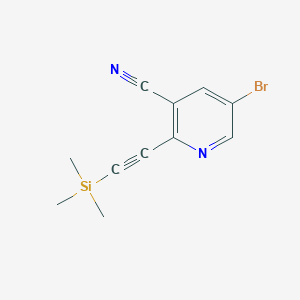
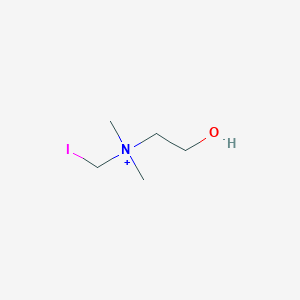
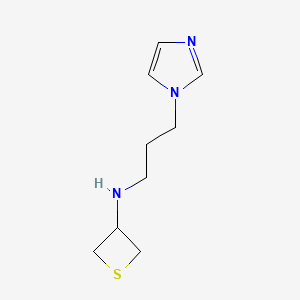
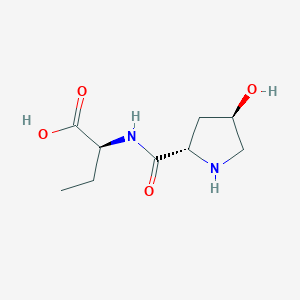
![2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid](/img/structure/B12991858.png)
![4H-Thieno[3,2-b]pyrrole-6-carbaldehyde](/img/structure/B12991871.png)

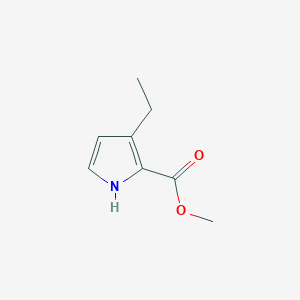
![2-Bromo-9-(2,3-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12991884.png)
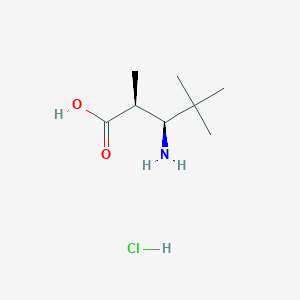
![3-Amino-5-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12991895.png)
